4'-Chloro-2'-fluoro-3-(4-fluorophenyl)propiophenone
Overview
Description
The compound 4'-Chloro-2'-fluoro-3-(4-fluorophenyl)propiophenone is a chalcone derivative that has been synthesized and studied for its molecular structure and properties. Chalcones are known for their diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of related chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between an aldehyde and a ketone. For instance, the synthesis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide in ethanol . Similarly, other chalcone derivatives have been synthesized using substituted acetophenones and appropriate aldehydes under base-catalyzed conditions .
Molecular Structure Analysis
The molecular structure of chalcone derivatives is typically confirmed using techniques such as FT-IR, single crystal X-ray diffraction, and NMR spectroscopy. The geometrical parameters obtained from X-ray diffraction studies are often in agreement with those calculated using density functional theory (DFT) . The crystal structure analysis provides insights into the dihedral angles between the phenyl rings and the presence of intramolecular hydrogen bonds .
Chemical Reactions Analysis
Chalcone derivatives can participate in various chemical reactions due to their reactive α,β-unsaturated carbonyl system. For example, they can act as dienes in Diels-Alder reactions, as demonstrated by the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide, which reacts with different dienophiles to produce substituted aromatics or cyclic chlorofluorodienes . Additionally, chalcones can undergo further functionalization, such as amination, which can lead to the removal of halogen atoms and the introduction of new functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of halogen atoms and the specific arrangement of the phenyl rings can affect the compound's stability, reactivity, and potential biological activity. The first hyperpolarizability of these compounds suggests their potential as nonlinear optical (NLO) materials, with electron density transfer occurring between the phenyl rings upon excitation . The intermolecular interactions, such as C-H...O and C-F...π, contribute to the stability of the crystal structure and can be quantified using Hirshfeld surface analysis . Organotin esters of chalcone derivatives have been synthesized and characterized, showing potential for bactericidal, fungicidal activities, and cytotoxicity, which are important for pharmaceutical applications .
Scientific Research Applications
1. Intermolecular Interactions in Derivatives
Research on 1,2,4-triazole derivatives, including fluoro and chloro derivatives, explores the synthesis and characterization of these compounds. These studies involve detailed analysis using techniques like X-ray diffraction and thermal methods, focusing on the presence of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and others (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Electrooptical Properties in Low Melting Esters
Studies on 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates with different substituents, including fluoro and chloro, reveal insights into their impact on the clearing points and viscosities of esters. These compounds have demonstrated potential in applications like electrooptical properties and low injected smectic tendencies in liquid crystals (Gray & Kelly, 1981).
3. Synthetic Route Development for AB Phenylquinoxaline Monomers
Research focused on the development of an efficient synthetic route for AB phenylquinoxaline monomers, utilizing intermediates like 4-fluoro-1,2-phenylenediamine. This study contributes to the field of polymer science by improving the overall yield and cost-effectiveness in the synthesis of these monomers (Baek & Harris, 2005).
4. Synthesis and Analysis of Fluorinated and Chlorinated Compounds
Research on the synthesis of compounds like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its fluorinated counterpart provides valuable insights into their molecular geometry and chemical reactivity. These studies involve spectroscopy and quantum chemical studies to understand the molecular structure and reactivity of these compounds (Satheeshkumar et al., 2017).
5. Synthesis of Novel Copolymers
Research has been conducted on the synthesis of novel copolymers using halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. This includes the preparation of various propenoates with different halogen substitutions and their copolymerization with styrene. These studies are significant for understanding the composition, structure, and thermal decomposition of these copolymers (Savittieri et al., 2022).
Safety And Hazards
The specific safety and hazards associated with 4’-Chloro-2’-fluoro-3-(4-fluorophenyl)propiophenone are not detailed in the search results. However, related compounds like 3-Chloro-4’-fluoropropiophenone are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation5.
Future Directions
The future directions for the use and study of 4’-Chloro-2’-fluoro-3-(4-fluorophenyl)propiophenone are not specified in the search results. However, the compound’s potential applications could be inferred from its chemical class and the uses of related compounds.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-11-4-7-13(14(18)9-11)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLIKJVSQFQUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644595 | |
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2'-fluoro-3-(4-fluorophenyl)propiophenone | |
CAS RN |
898768-66-6 | |
Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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